molecular formula C27H27N3O5 B11631495 dimethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

dimethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11631495
M. Wt: 473.5 g/mol
InChI Key: JNSBJNBGFAPIJJ-UHFFFAOYSA-N
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Description

Dimethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a methoxyphenyl and phenyl group, and a dihydropyridine ring substituted with dimethyl and dicarboxylate groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of dimethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can be achieved through a multi-step process involving the Hantzsch reaction. The Hantzsch reaction is a well-known method for synthesizing dihydropyridines and involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. In this case, the specific reactants would include 4-methoxybenzaldehyde, ethyl acetoacetate, and ammonium acetate .

Chemical Reactions Analysis

Dimethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Dimethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as calcium channels. By binding to these channels, it can modulate calcium ion flow, which is crucial in various physiological processes, including muscle contraction and neurotransmission .

Comparison with Similar Compounds

Dimethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can be compared to other dihydropyridines such as nifedipine and amlodipine. While all these compounds share a similar core structure, the presence of the pyrazole ring and methoxyphenyl group in this compound provides it with unique chemical properties and potential biological activities .

Similar Compounds

  • Nifedipine
  • Amlodipine
  • Felodipine
  • Isradipine

Biological Activity

Dimethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (referred to as DMPD) is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies that explore the biological properties of DMPD, including its anti-inflammatory, antimicrobial, and anticancer activities.

Chemical Structure and Properties

DMPD is characterized by a complex molecular structure featuring a dihydropyridine core and pyrazole moiety. The compound's molecular formula is C27H27N3O5C_{27}H_{27}N_{3}O_{5}, with a molecular weight of approximately 473.53 g/mol. The dihydropyridine ring adopts a flattened boat conformation, which is crucial for its biological activity .

1. Antimicrobial Activity

Research indicates that derivatives of pyrazole, including DMPD, exhibit significant antimicrobial properties. Studies have demonstrated that DMPD can inhibit the growth of various bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents .

2. Anti-inflammatory Activity

DMPD has been shown to possess anti-inflammatory effects. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines in activated macrophages. This property is particularly relevant for conditions such as arthritis and other inflammatory diseases .

3. Anticancer Activity

DMPD has displayed promising anticancer properties in several studies. It has been tested against various cancer cell lines, including lung (A549), colon (HT-29), and breast cancer cells. The compound exhibited cytotoxic effects with IC50 values indicating moderate to high potency against these cell lines .

Cell Line IC50 Value (µg/mL) Effect
A549193.93Moderate cytotoxicity
HT-29208.58Moderate cytotoxicity
HCT116238.14Moderate cytotoxicity

The biological activities of DMPD are attributed to its ability to interact with various molecular targets within cells. For instance, the presence of the pyrazole ring enhances the compound's ability to inhibit enzymes involved in inflammatory pathways and cancer cell proliferation . Molecular docking studies suggest that DMPD binds effectively to target proteins associated with cancer progression and inflammation.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of DMPD, researchers treated A549 lung cancer cells with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. This study highlights DMPD's potential as an adjunct therapy in lung cancer treatment.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of DMPD in a murine model of arthritis. Administration of DMPD resulted in reduced swelling and joint destruction compared to control groups, suggesting a promising therapeutic role in managing inflammatory diseases.

Properties

Molecular Formula

C27H27N3O5

Molecular Weight

473.5 g/mol

IUPAC Name

dimethyl 4-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C27H27N3O5/c1-16-22(26(31)34-4)24(23(17(2)28-16)27(32)35-5)21-15-30(19-9-7-6-8-10-19)29-25(21)18-11-13-20(33-3)14-12-18/h6-15,24,28H,1-5H3

InChI Key

JNSBJNBGFAPIJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CN(N=C2C3=CC=C(C=C3)OC)C4=CC=CC=C4)C(=O)OC

Origin of Product

United States

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